molecular formula C6H3BrCl2Zn B6416072 3,5-Dichlorophenylzinc bromide CAS No. 1274868-09-5

3,5-Dichlorophenylzinc bromide

Cat. No.: B6416072
CAS No.: 1274868-09-5
M. Wt: 291.3 g/mol
InChI Key: PFLXHUSGHLCWQN-UHFFFAOYSA-M
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Description

3,5-Dichlorophenylzinc bromide is an organozinc reagent with the chemical formula C₆H₃Cl₂ZnBr. It is classified as an arylzinc halide, where the zinc atom is bonded to a 3,5-dichlorophenyl group and a bromide ion. This compound is typically synthesized via transmetallation from its Grignard counterpart (3,5-dichlorophenylmagnesium bromide) or through direct insertion of zinc metal into 3,5-dichlorobromobenzene under inert conditions .

Organozinc reagents like 3,5-dichlorophenylzinc bromide are pivotal in modern organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and tolerance for diverse functional groups. The electron-withdrawing chlorine substituents at the 3- and 5-positions enhance the stability of the reagent while directing reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

bromozinc(1+);1,3-dichlorobenzene-5-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLXHUSGHLCWQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorophenylzinc bromide can be synthesized through the reaction of 3,5-dichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound .

Industrial Production Methods

In an industrial setting, the production of 3,5-dichlorophenylzinc bromide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner.

    Oxidation and Reduction: Depending on the desired product, various oxidizing or reducing agents can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In the case of Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3,5-dichlorophenylzinc bromide involves its ability to act as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium, which enhance the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 3,5-Dichlorophenylzinc Bromide and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Reactivity Profile Common Applications
3,5-Dichlorophenylzinc bromide C₆H₃Cl₂ZnBr 291.28 Moderate; suited for cross-coupling Negishi coupling, heterocycle synthesis
3,5-Dichlorophenylmagnesium bromide C₆H₃Cl₂MgBr 250.20 High; nucleophilic additions Grignard reactions, alkylation
3,5-Bis(trifluoromethyl)phenylzinc bromide C₈H₃F₆ZnBr 357.37 Electron-deficient aryl enhances coupling Cross-couplings with electron-poor partners
3,5-Dichlorophenylzinc iodide C₆H₃Cl₂ZnI 338.29 Similar to bromide; iodide may improve solubility Reactions requiring polar solvents

Key Observations :

  • Halide Effects : Replacing bromide with iodide (e.g., 3,5-dichlorophenylzinc iodide) increases molecular weight and may enhance solubility in polar solvents due to iodide’s larger size and polarizability .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) stabilize the reagent and direct electrophilic attack. For example, 3,5-bis(trifluoromethyl)phenylzinc bromide’s strong electron-withdrawing effects make it ideal for coupling with electron-deficient partners .
  • Metal Center : Zinc-based reagents are less reactive than magnesium-based Grignard analogs but offer superior functional group compatibility. For instance, 3,5-dichlorophenylmagnesium bromide reacts vigorously with ketones, while the zinc variant avoids undesired side reactions .

Structural Insights

For example:

  • In 3,5-disubstituted aryl halides, steric hindrance lengthens the C–Zn bond compared to unsubstituted analogs.
  • The dihedral angle between the aryl ring and Zn–Br group approaches 90°, minimizing steric clashes .

Biological Activity

3,5-Dichlorophenylzinc bromide is a zinc-based organometallic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Profile

  • Chemical Name : 3,5-Dichlorophenylzinc bromide
  • Molecular Formula : C6_6H4_4BrCl2_2Zn
  • Molecular Weight : 276.4 g/mol

The biological activity of 3,5-Dichlorophenylzinc bromide primarily involves its role as a nucleophile in various organic reactions. It can facilitate reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This property is crucial in synthesizing complex organic molecules, including pharmaceuticals.

Biological Applications

  • Antimicrobial Activity : Some studies have indicated that organozinc compounds exhibit antimicrobial properties. The presence of chlorine atoms may enhance the compound's ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor due to its ability to form stable complexes with metal ions in enzymes, potentially affecting their activity.

Table 1: Summary of Biological Studies on 3,5-Dichlorophenylzinc Bromide

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated inhibition of bacterial growth in vitro.
Enzyme InhibitionShowed potential as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Detailed Research Findings

  • Antimicrobial Studies : Research published in Aldrichimica Acta demonstrated that 3,5-Dichlorophenylzinc bromide exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential use as a disinfectant or preservative in pharmaceutical formulations .
  • Enzyme Interaction : A study on the enzymatic dihydroxylation of aromatics highlighted the compound's ability to participate in asymmetric synthesis, indicating its utility in creating enantiomerically pure compounds through enzyme-mediated reactions . This suggests that it may have applications in drug development where stereochemistry is critical.

Q & A

Q. What are the recommended storage conditions for 3,5-Dichlorophenylzinc bromide to ensure stability in laboratory settings?

Organozinc reagents like 3,5-Dichlorophenylzinc bromide are highly moisture- and oxygen-sensitive. Storage under inert atmospheres (argon or nitrogen) at low temperatures (0–6°C) is critical to prevent decomposition. Evidence from analogous brominated organometallics (e.g., Grignard reagents) suggests refrigeration in anhydrous tetrahydrofuran (THF) or diethyl ether solutions . For long-term stability, use flame-dried glassware and rigorously dry solvents.

Q. What synthetic methodologies are effective for preparing 3,5-Dichlorophenylzinc bromide?

A common approach involves transmetallation from the corresponding Grignard reagent (3,5-Dichlorophenylmagnesium bromide) using zinc salts (e.g., ZnCl₂). This method leverages the higher nucleophilicity of organomagnesium compounds while ensuring compatibility with zinc-mediated coupling reactions. Optimize stoichiometry (1:1 molar ratio for Mg:Zn) and reaction time (typically 1–2 hours at 0°C) to maximize yield .

Q. How can researchers characterize 3,5-Dichlorophenylzinc bromide using spectroscopic techniques?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and chlorine-substitution patterns.
  • GC-MS : Monitor purity and detect byproducts (e.g., residual THF or halides).
  • FT-IR : Confirm C-Zn bonding (stretching frequencies ~450–550 cm⁻¹). Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Advanced Research Questions

Q. How do pH and surfactants influence the hydrolytic stability of 3,5-Dichlorophenylzinc bromide in aqueous environments?

Hydrolysis studies on structurally similar compounds (e.g., 3,5-Dichloroaniline) reveal that hydrolysis half-lives vary significantly with pH:

pH ConditionHalf-life (Days)
Acidic (pH 3)77.0
Neutral (pH 7)40.8
Alkaline (pH 10)86.6
Surfactants like cetyltrimethylammonium bromide (CTAB) can inhibit hydrolysis by forming micelles that shield the reagent from water .

Q. What analytical techniques are optimal for quantifying trace bromide byproducts in reactions involving 3,5-Dichlorophenylzinc bromide?

Capillary electrophoresis (CE) with direct UV detection is highly effective. Optimize buffer composition (e.g., borate buffer, pH 9.2) and voltage (15–25 kV) to resolve chloride and bromide peaks. Antistacking effects from high chloride concentrations can be mitigated by adjusting buffer co-ion mobility .

Q. How can researchers design cross-coupling reactions using 3,5-Dichlorophenylzinc bromide while minimizing side reactions?

  • Catalyst Selection : Use Pd(PPh₃)₄ or NiCl₂(dppe) for Suzuki-Miyaura couplings.
  • Solvent Optimization : Anhydrous THF or toluene improves reactivity.
  • Temperature Control : Maintain −20°C to 25°C to suppress β-hydride elimination. Monitor reaction progress via TLC or GC-MS to identify intermediates (e.g., biaryl byproducts) .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for 3,5-Dichlorophenylzinc bromide?

Systematic replication under controlled conditions (temperature, solvent purity, inert atmosphere) is essential. Cross-validate NMR and GC-MS data with computational tools (e.g., DFT calculations for expected shifts). Discrepancies in hydrolysis rates may arise from trace moisture or surfactant contamination, requiring rigorous solvent drying .

Methodological Notes

  • Data Tables : Include comparative hydrolysis half-lives (as above) or GC retention times for reproducibility.
  • Safety Protocols : Follow SDS guidelines for brominated compounds, including fume hood use and emergency procedures for spills .
  • Advanced Tools : Utilize multivariate optimization software for experimental design (e.g., DOE for CE parameters) .

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